N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-2-carboxamide
CAS No.: 2034330-27-1
Cat. No.: VC4576371
Molecular Formula: C13H21N3O4S
Molecular Weight: 315.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034330-27-1 |
|---|---|
| Molecular Formula | C13H21N3O4S |
| Molecular Weight | 315.39 |
| IUPAC Name | N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H21N3O4S/c1-15(2)21(18,19)16-7-5-11(6-8-16)10-14-13(17)12-4-3-9-20-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,14,17) |
| Standard InChI Key | JMKOGOKPRSAQMD-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CO2 |
Introduction
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C13H21N3O4S and a molecular weight of approximately 315.39 g/mol . This compound integrates a piperidine core, a furan moiety, and a sulfonamide group, making it a valuable building block for synthesizing more complex molecules, particularly those containing piperidine and furan rings.
Synthesis and Preparation
The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and furan components. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
Biological Activity and Applications
While specific biological activities of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-2-carboxamide are not extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry, particularly in the development of therapeutic agents. The presence of a sulfonamide group and a piperidine ring suggests potential applications in drug design, given the known biological activities of related compounds.
Research Findings and Future Directions
Research into compounds with similar structures highlights their potential in various therapeutic areas. For instance, sulfonamide-containing compounds have been explored for their anticancer properties . Future studies on N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-2-carboxamide could focus on its biological activity and potential applications in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume